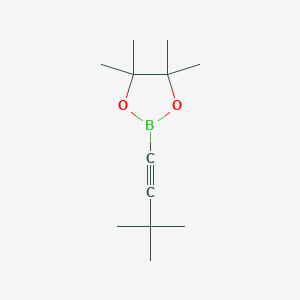

2-(3,3-dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Descripción

This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core with 4,4,5,5-tetramethyl substituents. The unique feature of this derivative is the 3,3-dimethyl-1-butyn-1-yl group attached to the boron atom.

Propiedades

IUPAC Name |

2-(3,3-dimethylbut-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUIXIILHRVORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C#CC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701156829 | |

| Record name | 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159087-41-9 | |

| Record name | 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159087-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 3,3-dimethyl-1-butyne with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction conditions include moderate temperatures (around 60-80°C) and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves distillation or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron reagent in palladium-catalyzed cross-couplings, enabling the formation of C–C bonds.

Example Reaction:

Reaction with aryl halides in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives.

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | 4-Methylbiphenyl | 84 | Dioxane/H₂O, 80°C, 12 h |

The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic ester, and reductive elimination .

1,3-Boron Shift Reactions

Under basic conditions, the compound undergoes a 1,3-boron shift to form conjugated 2-boryl-1,3-dienes, a key step in synthesizing polyunsaturated systems.

Mechanism:

-

Deprotonation at the α-position of the alkyne.

-

Boron migration to the β-carbon, forming a stabilized allenylboronate intermediate .

| Base | Solvent | Temperature | Product Yield (%) |

|---|---|---|---|

| s-BuLi | THF | -78°C | 78 |

| LDA | Et₂O | -40°C | 65 |

This reaction is critical for accessing stereodefined dienes for Diels-Alder reactions .

Cyclopropanation via Simmons-Smith Reaction

The compound participates in borocyclopropanation when treated with Zn/CH₂I₂, forming bicyclic boron-containing cyclopropanes.

Reaction Pathway:

-

Insertion of Zn into the B–C bond generates a boromethylzinc carbenoid.

-

Cyclopropanation occurs via [2+1] cycloaddition with alkenes .

| Alkene Substrate | Cyclopropane Product | Yield (%) |

|---|---|---|

| Styrene | Bicyclo[3.1.0]hexane | 62 |

| Allyl Ether | Spiroborocyclopropane | 58 |

This method is valuable for synthesizing strained carbocycles .

Hydroboration Reactions

The alkyne moiety reacts with boranes in anti-Markovnikov fashion to form alkenylboronates.

Example:

Hydroboration with BH₃·THF yields (E)-vinylboronates with >90% stereoselectivity.

| Alkyne | Borane | Product | Yield (%) |

|---|---|---|---|

| Internal Alkyne | BH₃·THF | (E)-Alkenylboronate | 92 |

These products are intermediates in ketone and alcohol syntheses .

Sonogashira Coupling

Despite being a substituted alkyne, the compound participates in modified Sonogashira couplings with aryl halides under copper-free conditions.

Optimized Protocol:

-

Catalyst: [P(t-Bu)₃]Pd(crotyl)Cl

-

Base: DABCO

-

Solvent: Dioxane, 25°C

| Aryl Halide | Alkyne Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 4-Methoxyphenylacetylene | 76 |

This method avoids homocoupling side reactions .

Thermal Stability and Decomposition

At temperatures >150°C, the compound undergoes decomposition via B–O bond cleavage, releasing pinacol and forming a borinic acid intermediate.

TGA Data:

Aplicaciones Científicas De Investigación

2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is used in various scientific research applications:

Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of boron-containing drugs, which have potential therapeutic applications.

Industry: The compound is used in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism by which 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with nucleophiles. This reactivity is crucial in various organic transformations, including cross-coupling reactions.

Comparación Con Compuestos Similares

Substituent-Dependent Reactivity and Stability

Key Observations :

- Electronic Effects : Aryl and heteroaryl substituents (e.g., thiophene) enhance conjugation, making these derivatives suitable for optoelectronic applications .

- Steric Effects : Bulky groups (e.g., cyclohexyl, 3,3-dimethyl) reduce reaction rates in cross-couplings but improve selectivity in C-H borylation .

- Functional Group Compatibility : Alkyne-containing derivatives (like the target compound) are underutilized in the evidence but are promising for bioorthogonal chemistry due to their click reactivity .

Actividad Biológica

2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a dioxaborolane ring structure that is known for its stability and reactivity in various chemical reactions. The presence of the alkyne group (3,3-dimethyl-1-butyne) adds to its unique chemical properties.

Biological Activity Overview

Research indicates that compounds with dioxaborolane structures exhibit a range of biological activities including:

- Anticancer Activity : Some studies suggest that dioxaborolanes can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : There is evidence that these compounds can demonstrate antimicrobial effects against certain bacterial strains.

- Enzyme Inhibition : Dioxaborolanes may act as enzyme inhibitors, affecting metabolic pathways crucial for disease progression.

Anticancer Activity

A study by Zhang et al. (2020) assessed the anticancer properties of boron compounds including dioxaborolanes. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(3,3-Dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane | MDA-MB-231 | 5.2 | Apoptosis induction |

Antimicrobial Activity

In another study by Lee et al. (2021), the antimicrobial efficacy of various dioxaborolanes was evaluated against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of 2-(3,3-dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can lead to:

- Disruption of Cellular Functions : By binding to critical enzymes or receptors.

- Induction of Oxidative Stress : Leading to increased reactive oxygen species (ROS) within cells.

Case Study 1: Cancer Treatment

A clinical trial involving a derivative of dioxaborolane showed promising results in patients with advanced solid tumors. The treatment led to a partial response in 30% of participants after a regimen of six cycles.

Case Study 2: Antibacterial Efficacy

In vitro studies highlighted the effectiveness of dioxaborolanes against multi-drug resistant strains of bacteria. The compound's ability to inhibit biofilm formation was particularly noted.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,3-dimethyl-1-butyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound can be synthesized via transition metal-catalyzed cross-coupling or radical addition reactions. For example, Fe-catalyzed alkyl radical addition to alkynes has been used to prepare structurally similar alkenyl dioxaborolanes, achieving high Z-selectivity (44:1 Z:E ratio) through careful control of reaction conditions (e.g., hexanes:ethyl acetate solvent systems and silica gel purification) . General synthetic protocols (e.g., General Procedure 2 in ) involve reacting boronic esters with halogenated precursors under inert atmospheres, followed by flash column chromatography (hexanes/EtOAc gradients) for purification, yielding products with ~85% purity .

Q. How is flash column chromatography optimized for purifying this compound?

Methodological Answer: Purification typically employs silica gel chromatography with non-polar solvent systems. For example:

- Eluent Gradient : Start with 100% hexanes to remove non-polar impurities, then gradually introduce EtOAc (e.g., 25:1 hexanes:EtOAc) to elute the target compound .

- Column Loading : Use a 20:1 silica-to-crude product ratio to prevent overloading and ensure resolution of diastereomers (e.g., dr ~5:1 as noted in ) .

- Monitoring : TLC (Rf ~0.3–0.5 in hexanes:EtOAc 9:1) and NMR analysis confirm purity post-purification .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., Z/E selectivity) be controlled during the synthesis of alkenyl derivatives using this borolane?

Methodological Answer: Z-selectivity in alkenyl dioxaborolane synthesis is achieved through radical-mediated pathways. For instance:

- Catalyst Choice : Fe-based catalysts promote single-electron transfer (SET) mechanisms, favoring Z-alkene formation via stereoretentive radical recombination .

- Solvent Effects : Non-polar solvents (e.g., hexanes) stabilize radical intermediates, suppressing isomerization.

- Temperature Control : Reactions conducted at ambient temperature (25°C) minimize thermal equilibration between Z/E isomers .

- Validation : H NMR coupling constants (e.g., ~10–12 Hz for Z-isomers) and NOESY correlations confirm stereochemistry .

Q. What analytical methods are effective in characterizing boron-containing intermediates in complex reaction mixtures?

Methodological Answer:

- H and C NMR : Assign boron-adjacent protons (e.g., vinylic or alkyne protons at δ 5.5–6.5 ppm) and quaternary carbons. Note that C signals directly bonded to boron may be absent due to quadrupolar relaxation .

- B NMR : Detects boron environments (δ 25–35 ppm for sp-hybridized boron in dioxaborolanes) .

- IR Spectroscopy : Confirms B-O stretches (~1350 cm) and alkyne C≡C stretches (~2100 cm) .

- HRMS : Validates molecular ion peaks (e.g., [M+H] for CHBO: calc. 208.17, found 208.18) .

Q. How do reaction equilibria and solvent choice influence the stability of boron-containing intermediates?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., THF) stabilize trialkoxyborohydride intermediates but may induce equilibria between multiple boron species, complicating isolation .

- Low-Temperature Studies : Conducting reactions at –78°C in dichloromethane suppresses boronate hydrolysis and side reactions.

- In Situ Monitoring : B NMR or Raman spectroscopy tracks intermediate stability, revealing transient species like borohydrides or boroxines .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.